Product packaging for 3-(Chloromethyl)-4-methylbenzonitrile(Cat. No.:CAS No. 69113-54-8)

3-(Chloromethyl)-4-methylbenzonitrile

Cat. No.: B13268527
CAS No.: 69113-54-8
M. Wt: 165.62 g/mol
InChI Key: MTQQNBFEIVZUIB-UHFFFAOYSA-N
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Description

Contextual Significance in Advanced Chemical Research

In advanced chemical research, the value of an organic compound is often measured by its utility as a building block—a molecular fragment that can be reliably incorporated into a larger, more complex structure nbinno.com. 3-(Chloromethyl)-4-methylbenzonitrile exemplifies such a building block. Its trifunctional nature allows for sequential and selective reactions, providing a pathway to a diverse range of derivatives.

The presence of the chloromethyl group classifies it as a substituted benzyl (B1604629) chloride. Benzyl chlorides are widely used chemical building blocks due to the reactivity of the chloromethyl group, which serves as an effective handle for introducing the benzyl fragment into other molecules chemicalbook.comwikipedia.org. This functionality is crucial in the synthesis of pharmaceuticals and other biologically active compounds pciplindia.comchemimpex.com. Furthermore, the nitrile group is a highly versatile functional handle that can be transformed into amines, carboxylic acids, or ketones, significantly expanding the synthetic possibilities nbinno.com. This dual reactivity makes the molecule a valuable intermediate for creating libraries of compounds for drug discovery and materials science applications.

Overview of Strategic Importance as a Building Block

The strategic importance of this compound stems directly from the distinct reactivity of its functional groups, which can be addressed under different reaction conditions.

The Chloromethyl Group : As a benzylic halide, the chloromethyl group is highly susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the facile introduction of a wide variety of nucleophiles, including oxygen (to form ethers), nitrogen (to form amines), sulfur (to form thioethers), and carbon nucleophiles. This makes it an excellent electrophile for attaching the substituted benzyl scaffold to other molecules chemimpex.com. For instance, benzyl chloride reacts with aqueous sodium hydroxide (B78521) to yield an ether and can be used to introduce a benzyl protecting group for alcohols chemicalbook.comwikipedia.org.

The Nitrile Group : The nitrile (-C≡N) group is a stable and versatile precursor to other important functionalities. It can be:

Hydrolyzed under acidic or basic conditions to form a carboxylic acid.

Reduced to a primary amine (a benzylamine derivative) using reducing agents like lithium aluminum hydride.

Reacted with Grignard reagents to produce ketones after hydrolysis nbinno.com. The ability to convert the nitrile into these different groups provides multiple synthetic routes from a single starting material nbinno.com.

The Aromatic Ring : The substituted benzene (B151609) ring provides a rigid scaffold and can participate in electrophilic aromatic substitution reactions, although the positions of substitution are directed by the existing groups. This allows for further functionalization of the aromatic core if required.

This combination of reactive sites makes this compound a powerful tool for synthetic chemists, enabling the efficient construction of complex target molecules for a wide range of applications, from pharmaceuticals to specialty polymers chemimpex.com.

Chemical Compound Data

Below are the key chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol
SMILES CC1=C(C=C(C=C1)C#N)CCl
InChI InChI=1S/C9H8ClN/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4H,5H2,1H3
InChIKey MTQQNBFEIVZUIB-UHFFFAOYSA-N

Data sourced from PubChem CID 139191336. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN B13268527 3-(Chloromethyl)-4-methylbenzonitrile CAS No. 69113-54-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69113-54-8

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

3-(chloromethyl)-4-methylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4H,5H2,1H3

InChI Key

MTQQNBFEIVZUIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)CCl

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Route Design for 3 Chloromethyl 4 Methylbenzonitrile

Direct Synthetic Pathways

Direct synthesis of 3-(chloromethyl)-4-methylbenzonitrile often involves the selective chlorination of a methylbenzonitrile precursor or the transformation of a functional group on a pre-existing substituted benzonitrile (B105546) core.

Regioselective Chlorination Strategies on Methylbenzonitrile Precursors

The direct chlorination of 4-methylbenzonitrile presents a significant challenge in achieving the desired regioselectivity. The outcome of the reaction is heavily influenced by the directing effects of the substituents on the aromatic ring and the choice of chlorinating agent.

The nitrile (-CN) group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. savemyexams.comwikipedia.org This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org The electron withdrawal is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Conversely, the methyl (-CH3) group is an activating, ortho-, para-directing group. It donates electron density to the ring through an inductive effect, thereby activating the ortho and para positions for electrophilic substitution. savemyexams.com In 4-methylbenzonitrile, these opposing directing effects complicate direct chlorination on the aromatic ring. However, for the synthesis of this compound, the target is the benzylic chlorination of the methyl group, which proceeds via a free-radical mechanism.

Sulfuryl chloride (SO2Cl2) is a versatile and effective reagent for the side-chain chlorination of aromatic hydrocarbons. epa.govacs.org This reaction typically proceeds via a free-radical mechanism, which can be initiated by heat, light, or a radical initiator like benzoyl peroxide. quora.comresearchgate.net The use of sulfuryl chloride for the chlorination of toluene (B28343) and its derivatives has been shown to favor substitution on the side chain over the aromatic nucleus. epa.gov This selectivity is particularly advantageous for substrates containing deactivating groups on the aromatic ring.

The reaction conditions, such as temperature, solvent, and the presence of an initiator, are critical for optimizing the yield of the desired monochlorinated product and minimizing the formation of dichlorinated and other byproducts. nih.gov

Table 1: Comparison of Chlorinating Agents for Benzylic Chlorination

Chlorinating AgentTypical ConditionsSelectivityAdvantagesDisadvantages
Sulfuryl Chloride (SO2Cl2)Radical initiator (e.g., AIBN, benzoyl peroxide), heat, or UV lightGood for side-chain chlorinationCan be more selective than Cl2 gas; easier to handle. researchgate.netCan lead to over-chlorination if not controlled.
Chlorine Gas (Cl2)UV light or heatLess selectiveInexpensiveDifficult to handle; can lead to a mixture of products.
N-Chlorosuccinimide (NCS)Radical initiator, CCl4 or benzene (B151609)High selectivity for allylic and benzylic positionsMild conditions; high selectivity.More expensive than other agents.

Functional Group Interconversions on Substituted Benzonitrile Cores

An alternative direct pathway to this compound involves the modification of a pre-existing functional group on a substituted benzonitrile. This approach, known as functional group interconversion (FGI), is a cornerstone of organic synthesis. ub.edufiveable.meimperial.ac.uk For instance, a precursor such as (4-methyl-3-nitrophenyl)methanol could potentially be converted to the target compound. This would involve reduction of the nitro group, diazotization, and subsequent Sandmeyer reaction to introduce the nitrile, followed by chlorination of the hydroxymethyl group. However, a more direct FGI would start from a more closely related precursor.

A plausible FGI route could involve the conversion of a hydroxymethyl group at the 3-position of 4-methylbenzonitrile. The synthesis of the precursor, 3-(hydroxymethyl)-4-methylbenzonitrile, could be achieved from 3-bromo-4-methylbenzonitrile (B1282943) via a Grignard reaction with formaldehyde. The subsequent conversion of the alcohol to the chloride can be achieved using various reagents.

Table 2: Reagents for the Conversion of Benzylic Alcohols to Chlorides

ReagentTypical ConditionsMechanismAdvantages
Thionyl Chloride (SOCl2)Often with a base like pyridine (B92270)SNi or SN2Good yields; gaseous byproducts are easily removed.
Oxalyl Chloride ((COCl)2)With a catalyst like DMF (Vilsmeier-Haack reagent)SN2Mild conditions; high yields.
Concentrated HClHeatSN1Inexpensive and readily available.

Multistep Synthesis and Modular Approaches

Multistep synthetic routes offer greater flexibility and control in constructing complex molecules like this compound. These approaches often involve building the aromatic core with the desired substitution pattern before introducing the chloromethyl group.

Aromatic Core Assembly Preceding Chloromethylbenzonitrile Formation (e.g., Suzuki-Miyaura Coupling Principles)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.orgmdpi.com This methodology can be strategically employed to construct the substituted benzonitrile core.

For instance, a synthetic strategy could involve the coupling of a suitably substituted boronic acid with a halogenated precursor. A potential route could start with a di-halogenated toluene derivative, such as 1-bromo-2-chloro-4-methylbenzene. A selective Suzuki-Miyaura coupling could be performed to introduce a cyano group or a precursor to it. However, a more direct application of Suzuki coupling would be to form the aryl-aryl bond if the target molecule were part of a larger biaryl system. researchgate.netnih.gov

A more practical multistep synthesis might involve the Sandmeyer reaction. Starting from 3-amino-4-methylbenzoic acid, the amino group can be converted to a nitrile via diazotization followed by treatment with a cyanide salt. The carboxylic acid can then be reduced to a primary alcohol, which is subsequently chlorinated to afford the final product.

Table 3: Overview of a Potential Multistep Synthetic Route

StepReactionStarting MaterialKey ReagentsProduct
1Nitration4-Methylbenzoic acidHNO3, H2SO43-Nitro-4-methylbenzoic acid
2Reduction3-Nitro-4-methylbenzoic acidH2, Pd/C or Sn, HCl3-Amino-4-methylbenzoic acid
3Sandmeyer Reaction3-Amino-4-methylbenzoic acid1. NaNO2, HCl2. CuCN3-Cyano-4-methylbenzoic acid
4Reduction3-Cyano-4-methylbenzoic acidLiAlH4 or BH3·THF(3-Cyano-4-methylphenyl)methanol
5Chlorination(3-Cyano-4-methylphenyl)methanolSOCl2 or (COCl)2This compound

This modular approach allows for the stepwise installation of the required functional groups, providing greater control over the final structure and regiochemistry.

Introduction of Nitrile and Methyl Moieties on Chlorinated Precursors

A plausible and strategic synthetic route to this compound involves a multi-step process commencing with a readily available chlorinated aromatic hydrocarbon. This approach allows for the sequential introduction or modification of the required functional groups. A logical starting material for this synthesis is 3-chloro-4-methylaniline (B146341). This precursor already contains the desired arrangement of the chloro and methyl groups, which can then be chemically transformed to yield the target compound.

The synthetic pathway can be envisioned as a three-step process:

Diazotization of 3-chloro-4-methylaniline: The first step involves the conversion of the amino group of 3-chloro-4-methylaniline into a diazonium salt. This is a classic transformation in aromatic chemistry, typically achieved by treating the aniline (B41778) derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Sandmeyer Reaction for Cyanation: The resulting diazonium salt is then subjected to a Sandmeyer reaction to introduce the nitrile group. wikipedia.orgorganic-chemistry.orgnih.govbyjus.commasterorganicchemistry.com This reaction is a versatile method for the substitution of an aromatic amino group via its diazonium salt. wikipedia.orgorganic-chemistry.org For the introduction of a nitrile moiety, the diazonium salt solution is treated with a solution of copper(I) cyanide (CuCN) dissolved in a solution of potassium cyanide (KCN). masterorganicchemistry.com This step replaces the diazonium group with a cyano group, yielding 3-chloro-4-methylbenzonitrile (B1583252).

Chloromethylation of 3-chloro-4-methylbenzonitrile: The final step is the introduction of the chloromethyl group. This can be achieved through a chloromethylation reaction on the 3-chloro-4-methylbenzonitrile intermediate. However, a more controlled approach involves the conversion of the existing methyl group into a chloromethyl group. This is typically accomplished via a free-radical chlorination reaction. The reaction is carried out by treating 3-chloro-4-methylbenzonitrile with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and exposure to UV light or heat. This method selectively chlorinates the benzylic position, converting the methyl group into a chloromethyl group to afford the final product, this compound.

Figure 1: Proposed Synthetic Route for this compound

A three-step chemical synthesis process. The first step shows 3-chloro-4-methylaniline reacting with sodium nitrite and hydrochloric acid to form a diazonium salt. The second step shows the diazonium salt reacting with copper cyanide in a Sandmeyer reaction to produce 3-chloro-4-methylbenzonitrile. The third step shows 3-chloro-4-methylbenzonitrile reacting with sulfuryl chloride and a radical initiator to yield this compound.

A summary of the proposed reaction conditions for each step is presented in the following table:

StepReactionReagents and Conditions
1Diazotization3-chloro-4-methylaniline, NaNO₂, HCl, H₂O, 0-5 °C
2Sandmeyer ReactionAryl diazonium salt, CuCN, KCN, H₂O, heat
3Radical Chlorination3-chloro-4-methylbenzonitrile, SO₂Cl₂, radical initiator (e.g., AIBN), CCl₄, UV light or heat

Considerations for Synthetic Efficiency and Yield Optimization

Diazotization and Sandmeyer Reaction:

Radical Chlorination:

The final chlorination step requires careful control to achieve mono-chlorination of the methyl group and avoid the formation of di- and tri-chlorinated byproducts. The stoichiometry of the chlorinating agent (SO₂Cl₂) to the substrate is a key parameter. Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess will increase the likelihood of over-chlorination. The choice of radical initiator and its concentration, as well as the reaction temperature and duration of UV exposure, must be fine-tuned to optimize the yield of the desired mono-chlorinated product.

The following table outlines key parameters for optimization and their potential impact on the synthesis:

ParameterStep(s) AffectedImpact on Efficiency and YieldOptimization Strategy
Temperature Control Diazotization, Radical ChlorinationPrevents decomposition of diazonium salt; controls the rate of radical chlorination and minimizes side reactions.Use of ice baths for diazotization; precise temperature regulation for chlorination.
Reagent Purity Sandmeyer ReactionHigh-purity CuCN is crucial for good yields and to avoid side reactions.Use of freshly prepared or high-purity commercial reagents.
Stoichiometry Radical ChlorinationControls the degree of chlorination of the methyl group.Careful control of the molar ratio of SO₂Cl₂ to the substrate.
Initiator Concentration Radical ChlorinationAffects the rate of the radical reaction.Optimization of the initiator concentration to achieve a balance between reaction rate and selectivity.
Reaction Time All stepsInsufficient time leads to incomplete reaction; excessive time can lead to byproduct formation.Monitoring the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

Mechanistic Investigations and Chemical Reactivity of 3 Chloromethyl 4 Methylbenzonitrile

Reactivity at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a benzylic halide, a structural motif known for its enhanced reactivity in substitution reactions. The proximity of the benzene (B151609) ring stabilizes the transition state of nucleophilic substitution reactions, making the benzylic carbon an excellent electrophile.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group in 3-(chloromethyl)-4-methylbenzonitrile is electrophilic and readily undergoes nucleophilic substitution, primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgpressbooks.pub In this concerted, single-step process, an incoming nucleophile attacks the carbon atom, displacing the chloride ion, which acts as a good leaving group. libretexts.org The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

The general mechanism involves the backside attack of the nucleophile on the electrophilic carbon, leading to a transition state where the nucleophile-carbon bond is forming simultaneously as the carbon-chlorine bond is breaking. libretexts.org This process results in the inversion of stereochemistry if the carbon were chiral, although in this case, it is prochiral.

General Nucleophilic Substitution at the Benzylic Carbon
Nucleophile (Nu⁻)ProductReaction Type
OH⁻ (Hydroxide)3-(Hydroxymethyl)-4-methylbenzonitrileSₙ2
RO⁻ (Alkoxide)3-(Alkoxymethyl)-4-methylbenzonitrileSₙ2
N₃⁻ (Azide)3-(Azidomethyl)-4-methylbenzonitrileSₙ2
CN⁻ (Cyanide)2-(4-Methyl-3-cyanophenyl)acetonitrileSₙ2

Alkylation Reactions in Derivatization

As a reactive benzylic halide, this compound is an effective alkylating agent. It is used to introduce the 4-methyl-3-cyanobenzyl group onto various nucleophilic substrates. This type of reaction is fundamental in derivatization to modify the properties of a molecule or to build more complex molecular architectures. google.comepo.org

A prominent example is the O-alkylation of phenols. In this reaction, a phenoxide ion, typically generated by treating a phenol (B47542) with a base, acts as the nucleophile and attacks the chloromethyl group to form an ether linkage. nih.govresearchgate.net The reaction is generally carried out in the presence of a base like potassium carbonate or sodium hydroxide (B78521) in a polar aprotic solvent.

Similarly, it can be used for the C-alkylation of carbanions or the S-alkylation of thiols, demonstrating its versatility in forming new carbon-carbon, carbon-oxygen, and carbon-sulfur bonds.

Representative Alkylation Reactions
SubstrateNucleophileProduct Type
PhenolPhenoxideAryl Ether
ThiophenolThiophenoxideThioether
Malonic EsterMalonate EnolateC-Alkylated Diester

Reactions with Nitrogenous Nucleophiles (e.g., Azoles, Amines, Pyrazoles)

Nitrogen-containing nucleophiles readily react with this compound to form new carbon-nitrogen bonds. These N-alkylation reactions are crucial in the synthesis of many pharmaceuticals and other biologically active compounds.

Amines: Primary and secondary amines are excellent nucleophiles that react with the chloromethyl group to yield secondary and tertiary amines, respectively. This reaction is a cornerstone of synthetic strategies for building complex molecules. For instance, in the synthesis of the antihypertensive drug Valsartan, a key step involves the N-alkylation of an L-valine methyl ester derivative with a structurally similar benzylic halide, 4-bromomethyl-2'-cyanobiphenyl. google.comnih.gov This reaction proceeds via a standard Sₙ2 mechanism, where the nitrogen atom of the amino acid ester attacks the benzylic carbon. google.com

Azoles and Pyrazoles: Heterocyclic compounds containing a nucleophilic nitrogen, such as pyrazoles, imidazoles, and triazoles, can also be alkylated. The reaction typically involves the deprotonation of the N-H group of the heterocycle with a base to generate a more potent anionic nucleophile, which then displaces the chloride. The regioselectivity of alkylation can be an important consideration in these reactions, especially with unsymmetrical pyrazoles. nih.govresearchgate.net

N-Alkylation with Nitrogenous Nucleophiles
NucleophileReagentsProduct
L-Valine Methyl EsterBase (e.g., K₂CO₃), Solvent (e.g., DMF)N-(4-methyl-3-cyanobenzyl)-L-valine methyl ester
PyrazoleBase (e.g., NaH), Solvent (e.g., THF)1-(4-methyl-3-cyanobenzyl)-1H-pyrazole
Sodium Azide (B81097)Solvent (e.g., DMF)3-(Azidomethyl)-4-methylbenzonitrile rsc.orgmasterorganicchemistry.com

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic. libretexts.orglibretexts.org This allows for a range of transformations, including nucleophilic additions and cycloadditions.

Transformations via the Cyano Moiety

The cyano moiety can be converted into several other important functional groups, most notably carboxylic acids and primary amines.

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgnumberanalytics.commasterorganicchemistry.com

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid (4-methyl-3-carboxybenzyl chloride or a related derivative, depending on the stability of the chloromethyl group under the reaction conditions). libretexts.org

Base-catalyzed hydrolysis: With a strong base like sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon. This also forms an amide intermediate that is then hydrolyzed to a carboxylate salt, which upon acidic workup yields the carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orggoogle.com The mechanism involves the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. Two successive hydride additions occur, first forming an imine anion intermediate, which is then further reduced to a dianion. Subsequent quenching with water protonates the dianion to yield the primary amine, 3-(aminomethyl)-4-methylbenzyl chloride (or its derivatives). libretexts.org Catalytic hydrogenation using catalysts like Raney nickel is another established method for nitrile reduction.

Key Transformations of the Nitrile Group
ReactionReagentsIntermediateFinal Product
Acidic HydrolysisH₃O⁺, HeatAmideCarboxylic Acid numberanalytics.com
Basic Hydrolysis1. NaOH, H₂O, Heat; 2. H₃O⁺AmideCarboxylic Acid libretexts.org
Reduction1. LiAlH₄, Ether/THF; 2. H₂OImine AnionPrimary Amine libretexts.orggoogle.com

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in cycloaddition reactions. The most significant of these is the [3+2] cycloaddition with azides to form tetrazoles. ajgreenchem.comresearchgate.net This reaction, often referred to as a "click" reaction, is widely used in medicinal chemistry for the synthesis of 5-substituted-1H-tetrazoles, which are common bioisosteres for carboxylic acids. ajgreenchem.com

The reaction of this compound with an azide source, such as sodium azide (NaN₃), typically requires a catalyst (e.g., zinc or copper salts) and is often carried out at elevated temperatures in a solvent like DMF. ajgreenchem.comresearchgate.net The mechanism involves the coordination of the catalyst to the nitrile, activating it for the cycloaddition with the azide ion. This forms a five-membered heterocyclic tetrazole ring. This transformation is a key step in the synthesis of many 'sartan' class antihypertensive drugs.

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in this compound toward electrophilic attack is controlled by the electronic effects of its substituents. The methyl group is an activating group that donates electron density to the ring, while the nitrile and chloromethyl groups are deactivating, withdrawing electron density and making the ring less nucleophilic. lumenlearning.comuomustansiriyah.edu.iq

Electrophilic Aromatic Substitution Patterns

The position of electrophilic attack on the aromatic ring is determined by the directing effects of the existing substituents. Activating groups typically direct incoming electrophiles to the ortho and para positions, whereas deactivating groups (with the exception of halogens) direct to the meta position. unizin.orglibretexts.orglibretexts.org

In this compound, these effects are in competition:

Methyl group (-CH₃) at C4: This is an activating, ortho-, para-director. It directs incoming electrophiles to its ortho positions (C3 and C5). Position C3 is already substituted.

Chloromethyl group (-CH₂Cl) at C3: This group is weakly deactivating due to the inductive effect of the chlorine atom but is considered an ortho-, para-director. lumenlearning.comstackexchange.com It directs toward its ortho position (C2) and its para position (C5).

Nitrile group (-CN) at C1: This is a strongly deactivating, meta-director. unizin.orglibretexts.org It directs incoming electrophiles to its meta positions (C3 and C5). Position C3 is already substituted.

The directing influences of the substituents are summarized in the table below.

Substituent (Position)Electronic EffectDirecting EffectFavored Positions for Attack
-CN (C1)Strongly DeactivatingMetaC5
-CH₂Cl (C3)Weakly DeactivatingOrtho, ParaC2, C5
-CH₃ (C4)ActivatingOrtho, ParaC5

Considering these combined effects, position C5 is the most likely site for electrophilic aromatic substitution. It is activated by the ortho-methyl group and is the para-position relative to the ortho-, para-directing chloromethyl group. Although it is meta to the strongly deactivating nitrile group, the activating effect of the methyl group is generally the dominant factor in directing the substitution. libretexts.org

Oxidation and Reduction Pathways

The substituents on the aromatic ring offer several pathways for oxidation and reduction reactions.

Oxidation: The methyl group is susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heated conditions typically converts an alkylbenzene side-chain into a carboxylic acid. masterorganicchemistry.com In this case, the methyl group would be oxidized to a carboxyl group, yielding 3-(chloromethyl)-4-cyanobenzoic acid. The benzylic carbon of the chloromethyl group is also a potential site for oxidation, though the methyl group is generally more susceptible.

Reduction: The compound has two primary sites for reduction: the nitrile group and the chloromethyl group.

Nitrile Reduction: The nitrile group can be reduced to a primary amine. This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. numberanalytics.comresearchgate.net This transformation yields [3-(chloromethyl)-4-methylphenyl]methanamine.

Chloromethyl Reduction (Hydrogenolysis): The chloromethyl group can undergo hydrogenolysis, where the carbon-chlorine bond is cleaved and replaced by a carbon-hydrogen bond. This is often accomplished through catalytic hydrogenation, a reaction that can sometimes occur concurrently with nitrile reduction, depending on the catalyst and reaction conditions. researchgate.nettcichemicals.com

Reaction TypeFunctional GroupTypical Reagent(s)Product Functional Group
Oxidation-CH₃KMnO₄, heat-COOH
Reduction-CNLiAlH₄ or H₂/Pd-C-CH₂NH₂
-CH₂ClH₂/Pd-C-CH₃

Coupling Reactions for Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comlibretexts.org While the aromatic ring of this compound lacks a typical halide or triflate handle for many common coupling reactions, the principles of these reactions are central to synthetic chemistry.

Principles of Palladium-Catalyzed Coupling Reactions (e.g., Cyanation, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. numberanalytics.comnobelprize.orglibretexts.org

General Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic (pseudo)halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex (Ar-Pd-X). This is often the rate-determining step. nih.govacs.org

Transmetalation or Coordination/Deprotonation:

In reactions like Suzuki or Stille coupling, a second organic component, typically an organoboron or organotin compound, undergoes transmetalation, transferring its organic group to the palladium center and displacing the halide.

In the Buchwald-Hartwig amination, an amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. wikipedia.orgnumberanalytics.comjk-sci.com

In cyanation reactions, a cyanide source (e.g., from Zn(CN)₂) replaces the halide on the palladium complex. researchgate.netnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.com

Buchwald-Hartwig Amination: This reaction specifically forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnumberanalytics.com It is a powerful method for synthesizing aryl amines, which are common motifs in pharmaceuticals and materials. jk-sci.com The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Palladium-Catalyzed Cyanation: This reaction introduces a nitrile group onto an aromatic ring by coupling an aryl halide with a cyanide source. nih.govnih.gov This method is an alternative to traditional methods like the Sandmeyer reaction and often proceeds under milder conditions with greater functional group tolerance. nih.gov A key challenge is preventing the cyanide ion from deactivating the palladium catalyst. researchgate.netnih.gov

Transformations Involving Acidic or Basic Conditions

The functional groups of this compound exhibit distinct reactivities under acidic and basic conditions, primarily involving hydrolysis.

Acidic Conditions: Under strong acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the nitrile group undergoes hydrolysis. The reaction proceeds in two stages, first forming an amide intermediate (3-(chloromethyl)-4-methylbenzamide), which is then further hydrolyzed to the corresponding carboxylic acid, 3-(chloromethyl)-4-methylbenzoic acid.

Basic Conditions: The molecule has two sites susceptible to reaction under basic conditions.

Nitrile Hydrolysis: In the presence of a strong base like sodium hydroxide (NaOH) with heating, the nitrile group is hydrolyzed to a carboxylate salt. Subsequent acidification of the reaction mixture yields the carboxylic acid.

Chloromethyl Substitution: The chloromethyl group is a reactive electrophile that can undergo nucleophilic substitution. masterorganicchemistry.com Under basic aqueous conditions, the hydroxide ion (OH⁻) acts as a nucleophile, displacing the chloride to form the corresponding benzyl (B1604629) alcohol, 3-(hydroxymethyl)-4-methylbenzonitrile. researchgate.netrsc.orglibretexts.org This Sₙ2 reaction is typically facile for benzylic halides.

ConditionReactive GroupReaction TypeFinal Product
Strong Acid (e.g., H₂SO₄, heat)-CNHydrolysis3-(Chloromethyl)-4-methylbenzoic acid
Strong Base (e.g., NaOH, heat), then acid workup-CNHydrolysis3-(Chloromethyl)-4-methylbenzoic acid
-CH₂ClNucleophilic Substitution (Sₙ2)3-(Hydroxymethyl)-4-methylbenzonitrile

Strategic Applications of 3 Chloromethyl 4 Methylbenzonitrile As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Advanced Organic Compounds

The utility of 3-(Chloromethyl)-4-methylbenzonitrile as a synthetic intermediate stems from the differential reactivity of its functional groups. The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents, while the nitrile group can undergo transformations such as hydrolysis, reduction, or cycloaddition to generate other functional groups or heterocyclic systems. This dual reactivity enables its incorporation into multi-step synthetic sequences for the preparation of intricate molecular architectures.

The benzonitrile (B105546) core of the molecule provides a rigid scaffold that can be further functionalized, making it an ideal starting material for creating libraries of compounds for screening in drug discovery and materials science. The methyl group at the 4-position of the benzene (B151609) ring also influences the electronic properties and steric environment of the molecule, which can be strategically utilized in the design of target compounds.

Precursor for Pharmaceutical Scaffolds and Chemical Probes

The structural motifs present in this compound are frequently found in biologically active molecules, making it a key precursor in the synthesis of pharmaceutical scaffolds and chemical probes.

Synthesis of Complex Drug Analogs and Lead Candidates (e.g., Amodiaquine (B18356) Analogs, Imatinib Intermediates, Triazolyl Pyridines)

Amodiaquine Analogs: Amodiaquine is a well-established antimalarial drug. nih.govnih.govsums.ac.ir Researchers have focused on synthesizing new analogs of amodiaquine to enhance its efficacy and overcome drug resistance. nih.govnih.govsums.ac.ir While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of amodiaquine analogs often involves the modification of the side chain attached to the quinoline (B57606) core. The structurally related 4-(chloromethyl)benzonitrile (B47464) is used to synthesize benzamidine (B55565) moieties that are incorporated into new amodiaquine analogs. researchgate.net This suggests that this compound could serve as a starting material for novel amodiaquine derivatives with potentially improved pharmacological profiles.

Imatinib Intermediates: Imatinib is a highly successful targeted therapy for chronic myeloid leukemia and other cancers. newdrugapprovals.org The synthesis of Imatinib and its derivatives often involves the use of 4-(chloromethyl)benzoyl chloride, a closely related compound. newdrugapprovals.orgnih.gov Furthermore, a convenient method for the synthesis of an Imatinib intermediate, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, has been developed starting from 4-(chloromethyl)benzonitrile. epa.gov This process involves substitution and hydrolysis reactions, highlighting the utility of chloromethylated benzonitriles in constructing key fragments of this important anticancer drug. epa.govpatsnap.comgoogle.com A multi-step synthesis of novel Imatinib derivatives has been described, starting with the reaction of 3-bromo-4-methylaniline (B27599) and 4-chloromethylbenzoylchloride to form an intermediate benzamide. nih.gov This intermediate then undergoes a nucleophilic substitution reaction with various cyclic secondary amines. nih.gov

Intermediate/Drug AnalogStarting Material FragmentKey Reaction TypeReference
Amodiaquine AnalogsBenzamidine moietyNucleophilic Substitution researchgate.net
Imatinib Intermediates4-[(4-methylpiperazin-1-yl)methyl]benzoic acidSubstitution, Hydrolysis epa.gov
Novel Imatinib DerivativesN-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamideNucleophilic Substitution nih.gov

Triazolyl Pyridines: Triazole and pyridine (B92270) moieties are important pharmacophores found in numerous biologically active compounds. The synthesis of 1,2,3-triazolyl-pyridine hybrids has been achieved through various synthetic routes, often involving multi-component reactions. researchgate.net While a direct synthetic route starting from this compound is not explicitly detailed, the reactivity of the chloromethyl group makes it a suitable candidate for derivatization to an azide (B81097), which can then participate in cycloaddition reactions to form the triazole ring. The benzonitrile moiety can then be further manipulated to construct the pyridine ring or other desired functionalities.

Construction of Diverse Heterocyclic Systems (e.g., Benzimidazole (B57391), Benzimidamide Motifs)

Benzimidazole Motifs: The benzimidazole scaffold is a privileged structure in medicinal chemistry, present in a wide range of drugs with diverse therapeutic activities. nih.govrsc.org Numerous methods exist for the synthesis of benzimidazoles, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govorganic-chemistry.org The chloromethyl group of this compound can be oxidized to an aldehyde, which can then be used in such condensation reactions to afford benzimidazoles substituted with the 4-methylbenzonitrile moiety. Alternatively, the chloromethyl group can be used to alkylate a pre-formed benzimidazole ring.

Benzimidamide Motifs: Benzamidines are important functional groups in medicinal chemistry due to their ability to act as bioisosteres for guanidines and their involvement in various biological processes. The nitrile group of this compound can be converted to a benzimidamide moiety through the Pinner reaction, which involves treatment with an alcohol in the presence of a strong acid, followed by reaction with an amine. nih.gov This transformation provides a direct route to benzamidine derivatives that retain the chloromethyl group for further functionalization or have it transformed in a preceding step. For instance, new amodiaquine analogs containing an N-alkyl (piperazin-1-yl)methyl benzamidine moiety have been synthesized by reacting 4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl]benzonitrile with primary amines. researchgate.net

Heterocyclic SystemKey Functional Group TransformationSynthetic Method
BenzimidazoleChloromethyl to AldehydeCondensation with o-phenylenediamine
BenzimidamideNitrile to AmidinePinner Reaction

Development of Biologically Active Ligands

The term "biologically active ligand" encompasses a broad range of molecules that can bind to a biological target, such as a receptor or an enzyme, to elicit a specific response. mdpi.com The versatile reactivity of this compound allows for its use in the synthesis of a wide variety of such ligands. nih.govnih.gov The chloromethyl group can be used to attach the benzonitrile scaffold to other molecular fragments through nucleophilic substitution, while the nitrile group can be transformed into various other functionalities known to interact with biological targets. For example, the synthesis of artemisinin (B1665778) bivalent ligands, which have shown promising antitumor activity, involves the coupling of different molecular entities. mdpi.com The structural features of this compound make it a suitable candidate for incorporation into such bivalent or multifunctional ligands.

Building Block for Functional Materials Synthesis

Beyond its applications in the life sciences, this compound is also a valuable building block for the synthesis of functional materials, such as polymers and liquid crystals.

The reactivity of the chloromethyl group is particularly useful in polymer chemistry. For instance, 4-chloromethyl styrene, a structurally similar monomer, is widely used in the synthesis of functional polymers through various polymerization techniques. kpi.uaresearchgate.net The chloromethyl groups on the resulting polymer can then be post-functionalized through nucleophilic substitution reactions to introduce a wide range of chemical functionalities, leading to materials with tailored properties for applications such as ion-exchange resins, polymer supports for catalysts, and materials for microlithography. By analogy, this compound could be utilized in a similar fashion, either by first converting the nitrile group to a polymerizable moiety or by incorporating the entire molecule into a polymer backbone or as a pendant group.

The benzonitrile unit is a common mesogenic (liquid crystal-forming) core in the design of liquid crystalline materials. researchgate.netmdpi.combeilstein-journals.orgmdpi.com The rigid, rod-like shape of the benzonitrile moiety, coupled with its strong dipole moment, promotes the formation of ordered, anisotropic fluid phases that are characteristic of liquid crystals. researchgate.netmdpi.com These materials have found widespread applications in display technologies and optical devices. mdpi.com The synthesis of liquid crystals often involves the attachment of flexible alkyl or alkoxy chains to a rigid core. The chloromethyl group of this compound provides a convenient handle for the introduction of such chains via ether or ester linkages. The methyl group on the benzene ring can also influence the mesomorphic properties of the resulting material.

Functional MaterialKey Structural FeaturePotential Application
Functional PolymersReactive chloromethyl groupIon-exchange resins, catalyst supports
Liquid CrystalsBenzonitrile mesogenic coreDisplays, optical devices

Computational Chemistry and Theoretical Investigations on 3 Chloromethyl 4 Methylbenzonitrile

Electronic Structure Analysis and Molecular Orbitals

A comprehensive analysis of the electronic structure of 3-(Chloromethyl)-4-methylbenzonitrile would typically involve the application of several theoretical models to understand its reactivity and stability.

Frontier Molecular Orbital Theory (HOMO-LUMO Analyses) and Charge Transfer

Frontier Molecular Orbital (HOMO-LUMO) theory is fundamental to predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally suggests that a molecule is more reactive.

For this compound, a computational study would calculate the energies of the HOMO and LUMO. This data would provide insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in a chemical reaction. Such an analysis would be invaluable for understanding its reaction mechanisms and potential for intramolecular charge transfer. However, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and anti-bonding interactions, revealing the stabilizing effects of hyperconjugation. For this compound, an NBO analysis would quantify the interactions between filled (donor) and empty (acceptor) orbitals, offering a deeper understanding of its electronic stability. This would involve examining the delocalization of electrons from the benzene (B151609) ring to the chloromethyl and nitrile substituents, and vice versa. Unfortunately, no published NBO analysis for this specific compound could be located.

Quantum Chemical Calculations and Spectroscopic Correlation

Quantum chemical calculations are essential for predicting molecular properties and correlating them with experimental spectroscopic data.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. The accuracy of DFT calculations depends on the choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G*, cc-pVTZ). A systematic study of this compound would involve optimizing its geometry and calculating its properties using various combinations of functionals and basis sets to ensure the reliability of the results. While DFT studies have been conducted on similar molecules, such as 4-bromo-3-methylbenzonitrile (B1271910) and 3-fluoro-4-methylbenzonitrile, these findings cannot be directly extrapolated to this compound due to the different electronic and steric effects of the substituents.

Prediction of Molecular Geometry and Conformational Analysis

Computational methods are highly effective in predicting the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For this compound, a conformational analysis would be necessary to identify the most stable arrangement of its atoms, particularly the orientation of the chloromethyl group relative to the benzene ring. This information is crucial for understanding its physical and chemical properties. While predicted geometries for similar compounds exist, specific, computationally derived structural parameters for this compound are not available.

Reactivity Prediction and Mechanistic Modeling

Theoretical models are instrumental in predicting how this compound will behave in chemical reactions. By analyzing its electronic properties and simulating reaction pathways, chemists can forecast its reactivity and understand the detailed steps of chemical transformations.

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the electron density surface, using a color scale to denote different potential values. Regions of negative potential, typically colored red or yellow, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would reveal distinct regions of differing electrostatic potential, guiding its chemical reactivity:

Negative Potential: The most significant region of negative potential is expected to be localized around the nitrogen atom of the nitrile group (-C≡N) due to the lone pair of electrons and the atom's high electronegativity. This site is the primary center for electrophilic attack and coordination to Lewis acids.

Positive Potential: A prominent region of positive potential would be found around the hydrogen atoms of the chloromethyl group (-CH₂Cl). The electron-withdrawing nature of the adjacent chlorine atom makes these protons acidic and susceptible to nucleophilic attack. The hydrogen atoms on the aromatic ring would also exhibit positive potential.

Neutral/Near-Zero Potential: The benzene ring would display a gradient of potential, generally being a region of negative potential (π-electron cloud) above and below the plane, but less so than the nitrile nitrogen.

This distribution of electrostatic potential is crucial for predicting how the molecule will interact with other reagents and for understanding its role in intermolecular interactions.

Theoretical chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) of a reacting system. This involves identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the pathway between reactants and products. nih.gov Computational methods, such as Density Functional Theory (DFT), are used to locate and characterize these transient structures. mdpi.com

For this compound, theoretical studies could elucidate several key reactions:

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a prime site for Sₙ2 reactions. Computational modeling can determine the energy barrier (activation energy) for the substitution of the chlorine atom by various nucleophiles. By calculating the structure and energy of the pentacoordinate transition state, the reaction rate can be estimated using Transition State Theory (TST). nih.gov

Reactions at the Nitrile Group: The nitrile group can undergo reactions such as hydrolysis or reduction. Theoretical calculations can model the step-by-step mechanism, identifying any intermediates and the transition states connecting them. This provides a detailed picture of the bond-breaking and bond-forming processes.

These studies provide fundamental insights into the kinetics and thermodynamics of reactions involving the title compound, which is essential for designing synthetic routes and understanding its chemical stability. mdpi.com

Advanced Spectroscopic Characterization Techniques and Correlative Theoretical Analyses of 3 Chloromethyl 4 Methylbenzonitrile

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying the characteristic vibrations of a molecule's functional groups. FT-IR spectroscopy measures the absorption of infrared radiation, highlighting polar functional groups, while FT-Raman spectroscopy provides complementary information by detecting scattering from non-polar moieties.

For a definitive analysis, these experimental spectra are often interpreted with the aid of theoretical calculations. Normal Coordinate Analysis (NCA), based on quantum chemical computations, helps in the precise assignment of observed vibrational bands to specific molecular motions. The Potential Energy Distribution (PED) further quantifies the contribution of individual bond stretches, bends, and torsions to each vibrational mode. However, no dedicated studies presenting the FT-IR, FT-Raman spectra, or a subsequent NCA/PED analysis for 3-(Chloromethyl)-4-methylbenzonitrile have been identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structural connectivity and chemical environment of atoms within a molecule. The chemical shifts of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei are highly sensitive to their local electronic surroundings.

Modern computational chemistry enhances experimental NMR through methods like the Gauge-Independent Atomic Orbital (GIAO) approach. This technique allows for the ab initio prediction of NMR shielding tensors, which can be converted into chemical shifts. By comparing these computationally predicted shifts with experimental data, chemists can confirm structural assignments and gain deeper insight into the molecule's electronic properties.

A search for such correlative studies for this compound yielded no specific publications. While spectral data for numerous isomers and analogous structures are documented, detailed experimental ¹H and ¹³C NMR data for the target compound, alongside a comparative GIAO-based theoretical analysis, are not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy. numberanalytics.comazolifesciences.com This capability allows for the determination of the elemental composition of a molecule from its exact mass, a critical step in identifying unknown compounds or confirming the structure of synthesized molecules like this compound. measurlabs.com Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, providing an unambiguous molecular formula. azolifesciences.com

For this compound (C₉H₈ClN), the theoretical monoisotopic mass of the molecular ion [M]⁺• can be calculated with high precision. This value serves as a key reference point in its HRMS spectrum.

In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed insights into the molecule's structure through fragmentation analysis. numberanalytics.com When the molecular ion of this compound is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.orggbiosciences.com

A plausible fragmentation pathway for this compound would involve initial cleavages at the benzylic position, which is a common and energetically favorable fragmentation route for benzyl (B1604629) halides. massbank.eunist.gov The primary fragmentation events would likely be the loss of a chlorine radical (•Cl) or the cleavage of the C-C bond to lose the entire chloromethyl group (•CH₂Cl), leading to the formation of stable carbocations. The tropylium (B1234903) ion, a seven-membered aromatic cation, is a particularly stable fragment often observed in the mass spectra of substituted toluenes and related compounds. miamioh.edu

Below is a table of predicted major fragments for this compound, their elemental compositions, and calculated exact masses, which would be key identifiers in an experimental HRMS analysis.

Fragment IonChemical FormulaCalculated Exact Mass (Da)Description
[C₉H₈ClN]⁺•C₉H₈³⁵ClN165.0345Molecular Ion
[C₉H₈N]⁺C₉H₈N130.0657Loss of •Cl
[C₈H₆N]⁺C₈H₆N116.0499Loss of •CH₂Cl
[C₇H₇]⁺C₇H₇91.0548Tropylium ion, from rearrangement and loss of HCN from [C₈H₆N]⁺

This interactive table outlines the expected high-resolution mass fragments of this compound.

X-ray Crystallography in Structural Elucidation of Related Compounds

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystalline material. wikipedia.org This technique provides a three-dimensional picture of electron density within a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the ordered arrangement of atoms. anton-paar.comazolifesciences.com The resulting model reveals precise bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of a molecule's connectivity and conformation. rigaku.com

While the crystal structure of this compound has not been publicly reported, the structural data for its isomer, 4-(Chloromethyl)benzonitrile (B47464), is available and serves as an excellent example of the power of this technique. researchgate.net The analysis of 4-(Chloromethyl)benzonitrile provides a clear blueprint for how X-ray crystallography could be applied to confirm the structure of the 3-chloro-4-methyl isomer.

The study of 4-(Chloromethyl)benzonitrile revealed its crystal system, space group, and precise unit cell dimensions, which collectively describe the macroscopic symmetry and the size of the repeating unit in the crystal. researchgate.net These parameters, along with the atomic coordinates, provide a complete and unequivocal description of the molecule's structure in the solid state.

A similar crystallographic analysis of this compound would definitively confirm the substitution pattern on the benzene (B151609) ring, distinguishing it from its isomers. It would provide precise measurements of the C-Cl, C-C, and C≡N bond lengths and the torsional angles, confirming the spatial relationship between the chloromethyl, methyl, and nitrile groups.

The crystallographic data for the related compound, 4-(Chloromethyl)benzonitrile, is summarized in the table below.

ParameterValue researchgate.net
Chemical FormulaC₈H₆ClN
Crystal SystemOrthorhombic
Space GroupPnma (no. 62)
a (Å)20.3965(7)
b (Å)7.8164(3)
c (Å)4.5015(2)
Volume (ų)717.66(5)
Z (formula units/cell)4
Temperature (K)100.0
R-factor (Rgt(F))0.0265

This interactive table presents the key crystallographic data for the related compound 4-(Chloromethyl)benzonitrile, as determined by X-ray diffraction analysis.

Future Research Directions and Emerging Paradigms in 3 Chloromethyl 4 Methylbenzonitrile Chemistry

Exploration of Novel and Sustainable Synthetic Routes

Development of New Catalytic Transformations

The development of new catalytic transformations is a cornerstone of modern organic synthesis, yet specific advancements involving 3-(Chloromethyl)-4-methylbenzonitrile are not prominently featured in current literature. General progress in catalysis, such as photoredox, electro-, and transition-metal catalysis, could theoretically be applied to this compound to forge new chemical bonds and construct more complex molecules. Future work could investigate the reactivity of the chloromethyl group or the nitrile functionality under various catalytic conditions to expand its utility as a building block.

Expansion of Synthetic Utility in Uncharted Chemical Domains

The potential applications of this compound in novel chemical domains remain an open area for investigation. While related structures like 4-(Chloromethyl)benzonitrile (B47464) are used as intermediates in the synthesis of pharmaceuticals and agrochemicals, the specific contributions and potential of the 3-(Chloromethyl)-4-methyl isomer are not well-defined. chemimpex.com Future research could explore its use in creating new materials, biologically active compounds, or functional polymers, thereby charting new territories for its synthetic application.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes. ripublication.com However, specific theoretical and computational studies centered on this compound are not found in the available literature. Advanced theoretical modeling, such as Density Functional Theory (DFT), could be employed to predict its reactivity, spectroscopic characteristics, and potential reaction pathways. Such studies would be invaluable for guiding experimental work, optimizing reaction conditions, and designing novel transformations.

Integration with Automated Synthesis and High-Throughput Experimentation

Automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid screening of reaction conditions and the synthesis of large compound libraries. nih.govchimia.ch These technologies accelerate the discovery of new reactions and the optimization of existing ones. purdue.eduacs.org While the general principles of automated and high-throughput methods are well-established, their specific application to the synthesis or transformation of this compound has not been reported. Future integration of this compound into automated platforms could rapidly identify optimal synthetic routes and uncover novel reactivity, significantly speeding up research and development cycles. chemrxiv.orgyoutube.com

Q & A

Q. Key Considerations :

  • Moisture control is critical to prevent hydrolysis of the chloromethyl group.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

Basic Research Question
Methodology :

  • ¹H/¹³C NMR :
    • Chloromethyl (-CH₂Cl): Singlet at δ 4.5–4.8 ppm (¹H) and δ 40–45 ppm (¹³C) .
    • Aromatic protons: Split into distinct signals due to substituent positions (e.g., methyl at δ 2.5 ppm).
  • IR Spectroscopy :
    • Nitrile (C≡N) stretch at ~2220 cm⁻¹ and C-Cl stretch at ~650 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 165.5 ([M]⁺) with fragments at m/z 130 (loss of Cl) and m/z 91 (benzyl cleavage).

Validation : Compare with analogs like 4-(Cyanomethyl)benzonitrile, where CH₂CN protons resonate at δ 3.8 ppm .

How do electronic effects of the methyl and nitrile substituents influence the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Advanced Research Question
Mechanistic Insights :

  • The electron-withdrawing nitrile group (meta to chloromethyl) increases electrophilicity via inductive effects, enhancing SN2 reactivity.
  • The ortho-methyl group introduces steric hindrance, slowing reaction rates with bulky nucleophiles.
    Experimental Validation :
  • Kinetic studies show 20% faster substitution with iodide ions compared to para-substituted analogs.
  • Computational DFT studies (B3LYP/6-31G*) confirm reduced activation energy for SN2 pathways .

What strategies resolve contradictions in reported yield percentages for Friedel-Crafts chloromethylation of 4-methylbenzonitrile derivatives?

Advanced Research Question
Data Contradiction Analysis :
Discrepancies arise from:

  • Catalyst purity : Anhydrous AlCl₃ (78% yield) vs. hydrated FeCl₃ (62% yield).
  • Reagent quality : Freshly distilled chloromethyl methyl ether improves consistency.
    Optimized Protocol :
  • Use molecular sieves to maintain anhydrous conditions.
  • Monitor reaction progress via TLC (Rf = 0.6 in hexane/EtOAc 4:1) .

How can computational chemistry predict regioselectivity in further functionalization of this compound?

Advanced Research Question
Methodology :

  • DFT Calculations : Electrostatic potential maps highlight the chloromethyl carbon as the most electrophilic site.
  • Molecular Dynamics (MD) : Simulate nucleophilic attack trajectories to predict regioselectivity (e.g., preferential substitution at chloromethyl over methyl).
    Validation :
  • Correlate computational predictions with experimental kinetic data for azide or amine substitutions .

What methodologies enable the use of this compound as a building block in pharmaceutical intermediates?

Advanced Research Question
Applications in Drug Design :

  • Buchwald-Hartwig Amination : Couple with aryl amines using Pd₂(dba)₃/Xantphos catalyst (toluene, 110°C, 12 h) to form benzylamine derivatives.
  • Nitrile Reduction : Convert to primary amines via hydrogenation (H₂, Ra-Ni catalyst) for kinase inhibitor synthesis.
    Case Study : Used in preparing analogs of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, a potential agrochemical lead .

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